molecular formula C10H11NS2 B8551705 4-Methyl-5-phenylthiazolidine-2-thione

4-Methyl-5-phenylthiazolidine-2-thione

Cat. No.: B8551705
M. Wt: 209.3 g/mol
InChI Key: MDBSLGONFDHHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-phenylthiazolidine-2-thione is a useful research compound. Its molecular formula is C10H11NS2 and its molecular weight is 209.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NS2

Molecular Weight

209.3 g/mol

IUPAC Name

4-methyl-5-phenyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C10H11NS2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)

InChI Key

MDBSLGONFDHHGI-UHFFFAOYSA-N

Canonical SMILES

CC1C(SC(=S)N1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Carbon disulphide (27 ml) was added to a mixture of (1S,2R)-(+)-norephedrine (5.0 g) and aqueous sodium hydroxide (50 ml of 15% solution) and the mixture stirred for 24 hours. Excess carbon disulphide was evaporated under reduced pressure and the residue poured into water and extracted with ethyl acetate. The extracts were washed with water, dried and evaporated. The residue was chromatographed on silica gel (eluent-ether/hexane; 1:1) to give 4-methyl-5-phenylthiazolidine-2-thione and 4-methyl-5-phenyloxazolidine-2-thione. A solution of the first of these thiones (0.80 g) in dimethylformamide was treated with sodium hydride (0.12 g of 80% dispersion in oil). When hydrogen evolution had ceased, intermediate A (1.2 g) was added, over one hour, and the mixture allowed to stand for 60 hours. The mixture was poured into water and extracted with ether. The extract was worked up in conventional manner to give methyl (E)-2- 2- (4-methyl-5-phenylthiazol-2-in-2-yl)thio!methyl!phenyl!-3-methoxy-2-propenoate, as a gum. (Compound 1)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

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